molecular formula C15H12N2O2S B2703202 2-(2-cyanophenyl)sulfinyl-N-methylbenzamide CAS No. 477710-68-2

2-(2-cyanophenyl)sulfinyl-N-methylbenzamide

Cat. No. B2703202
CAS RN: 477710-68-2
M. Wt: 284.33
InChI Key: UDBPAUXJOZLTKP-UHFFFAOYSA-N
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Description

“2-(2-cyanophenyl)sulfinyl-N-methylbenzamide” is a chemical compound with the CAS Number: 477885-79-3 . It has a molecular weight of 268.34 and its IUPAC name is 2-[(2-cyanophenyl)sulfanyl]-N-methylbenzamide . The compound is solid in physical form .


Molecular Structure Analysis

The molecular formula of “2-(2-cyanophenyl)sulfinyl-N-methylbenzamide” is C15H12N2OS . The InChI code for the compound is 1S/C15H12N2OS/c1-17-15(18)12-7-3-5-9-14(12)19-13-8-4-2-6-11(13)10-16/h2-9H,1H3,(H,17,18) .


Physical And Chemical Properties Analysis

The compound is solid in physical form . It has a molecular weight of 268.34 . The InChI code for the compound is 1S/C15H12N2OS/c1-17-15(18)12-7-3-5-9-14(12)19-13-8-4-2-6-11(13)10-16/h2-9H,1H3,(H,17,18) .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Researchers have developed methods to synthesize various heterocyclic compounds, including benzothiazine derivatives, employing reactions that involve sulfinyl groups similar to those found in 2-(2-cyanophenyl)sulfinyl-N-methylbenzamide. These synthetic routes are pivotal for creating compounds with potential applications in pharmaceuticals and materials science (Kobayashi et al., 2006).

Catalysis and Organic Transformations

The compound has relevance in catalysis and organic transformation studies, where its structural motifs are utilized in developing new reactions. For instance, copper-mediated aminosulfonylation of vinyl derivatives demonstrates the compound's role in facilitating novel organic transformations, leading to the synthesis of sulfonylated lactams, which are crucial intermediates in pharmaceutical synthesis (Wang et al., 2019).

Material Science and Polymer Synthesis

The structural features of 2-(2-cyanophenyl)sulfinyl-N-methylbenzamide are instrumental in the synthesis and characterization of novel aromatic polyimides. These materials are known for their excellent thermal stability and are used in various high-performance applications, from electronics to aerospace (Butt et al., 2005).

Fluorescence and Optical Applications

Compounds containing similar sulfinyl and benzamide groups have been studied for their optical properties, including fluorescence. These studies are essential for developing new materials for optical devices, sensors, and imaging applications (Xu et al., 2013).

Pharmacological Applications

The structure of 2-(2-cyanophenyl)sulfinyl-N-methylbenzamide is closely related to various pharmacologically active compounds. Research into similar structures has led to the development of new histone deacetylase (HDAC) inhibitors, which are promising agents for cancer treatment and other diseases (Kiyokawa et al., 2010).

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H312, and H332 . The precautionary statements are P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

properties

IUPAC Name

2-(2-cyanophenyl)sulfinyl-N-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O2S/c1-17-15(18)12-7-3-5-9-14(12)20(19)13-8-4-2-6-11(13)10-16/h2-9H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDBPAUXJOZLTKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=CC=C1S(=O)C2=CC=CC=C2C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-cyanophenyl)sulfinyl-N-methylbenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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